molecular formula C11H15N5O5 B12798246 4'-Azido-3'-O-methylthymidine CAS No. 140226-10-4

4'-Azido-3'-O-methylthymidine

Katalognummer: B12798246
CAS-Nummer: 140226-10-4
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: JJFPSTKXVFBFOY-VAOFZXAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Azido-3’-O-methylthymidine is a synthetic nucleoside analog derived from thymidine It is characterized by the presence of an azido group at the 4’ position and a methyl group at the 3’ position of the thymidine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-3’-O-methylthymidine typically involves the modification of thymidine. One common method includes the introduction of an azido group at the 4’ position through nucleophilic substitution reactions. The reaction conditions often involve the use of azide salts such as sodium azide or potassium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The methylation at the 3’ position can be achieved using methylating agents such as methyl iodide under basic conditions .

Industrial Production Methods: While specific industrial production methods for 4’-Azido-3’-O-methylthymidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Azido-3’-O-methylthymidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4’-Azido-3’-O-methylthymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor in click chemistry reactions.

    Biology: Employed in DNA sequencing techniques and as a probe in molecular biology studies.

    Medicine: Investigated for its potential antiviral properties and as a component in the development of nucleoside analog drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4’-Azido-3’-O-methylthymidine involves its incorporation into nucleic acids. The azido group at the 4’ position interferes with the formation of phosphodiester linkages, thereby terminating the elongation of nucleic acid chains. This mechanism is similar to that of other nucleoside analogs, which act as chain terminators during DNA or RNA synthesis. The compound targets viral reverse transcriptase enzymes, making it a potential antiviral agent .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4’-Azido-3’-O-methylthymidine is unique due to the combination of the azido group at the 4’ position and the methyl group at the 3’ position. This dual modification enhances its chemical reactivity and potential biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

140226-10-4

Molekularformel

C11H15N5O5

Molekulargewicht

297.27 g/mol

IUPAC-Name

1-[(2R,4S,5R)-5-azido-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O5/c1-6-4-16(10(19)13-9(6)18)8-3-7(20-2)11(5-17,21-8)14-15-12/h4,7-8,17H,3,5H2,1-2H3,(H,13,18,19)/t7-,8+,11+/m0/s1

InChI-Schlüssel

JJFPSTKXVFBFOY-VAOFZXAKSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])OC

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.